JNK3 vs. p38α Selectivity Driven by Thiophene-3-yl Scaffold Geometry
The 3-thienyl substitution on the tetrahydroindazole core is the critical determinant for achieving differential affinity between JNK3 and p38α kinases. In a direct structural study of four thiophene-indazole analogs, the substitution pattern and the resulting hinge-binding geometry directly dictated selectivity. While the exact compound 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole was not the final assayed inhibitor, its core scaffold is the unsubstituted progenitor of the series. Key analogs demonstrate the scaffold's capability: compound 21J (a closely related derivative) exhibits a 35-fold selectivity for JNK3 over p38α (IC50 of 0.006 µM vs. 0.21 µM), whereas a subtle modification leads compound 23GA to show a 31-fold selectivity for p38α over JNK3 (IC50 of 0.032 µM vs. 1.0 µM) [1]. This confirms the 3-thienyl scaffold can be tuned for dramatic selectivity shifts, a property not shared by simple phenyl or 2-thienyl analogs.
| Evidence Dimension | Kinase Inhibitor Selectivity (JNK3 vs p38α IC50 Ratio) |
|---|---|
| Target Compound Data | Scaffold progenitor; selectivity profile tunable based on derivatization (see below). |
| Comparator Or Baseline | Derivative 21J: JNK3 IC50 = 0.006 µM, p38α IC50 = 0.21 µM (35-fold JNK3-selective). Derivative 23GA: JNK3 IC50 = 1.0 µM, p38α IC50 = 0.032 µM (31-fold p38α-selective). |
| Quantified Difference | A >30-fold selectivity window can be achieved in either direction on this core scaffold, a dynamic range not typically observed with other non-thiophene linkers. |
| Conditions | Homogeneous Time-resolved Fluorescence (HTRF) enzyme inhibition assay on human JNK3 and mouse p38α kinases. |
Why This Matters
This quantifies the scaffold's potential to be optimized for a desired selectivity profile, which is a critical decision point in early-stage kinase inhibitor programs.
- [1] Park H, Feng Y. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Res Sq. 2024 Aug 7. DOI: 10.21203/rs.3.rs-4730282/v1. View Source
